molecular formula C11H14O3 B1462646 2-(Propan-2-yloxymethyl)benzoic acid CAS No. 1154272-01-1

2-(Propan-2-yloxymethyl)benzoic acid

Cat. No. B1462646
M. Wt: 194.23 g/mol
InChI Key: UXBQRNVDYNZQMX-UHFFFAOYSA-N
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Description

2-(Propan-2-yloxymethyl)benzoic acid , also known by its IUPAC name 2-isopropoxybenzoic acid , is a synthetic compound with the molecular formula C₁₀H₁₂O₃ . It falls under the category of benzoic acid derivatives. The compound features an aromatic benzene ring substituted with an isopropoxy group at the 2-position. Its chemical structure is depicted below:


Molecular Structure:\text{Molecular Structure:}


!Molecular Structure



Chemical Reactions Analysis


  • Hydrolysis : The compound can undergo hydrolysis in aqueous or acidic conditions, yielding benzoic acid and isopropyl alcohol.

  • Esterification : The reverse reaction, where benzoic acid reacts with isopropyl alcohol, forms 2-(Propan-2-yloxymethyl)benzoic acid.

  • Substitution Reactions : The benzene ring can participate in electrophilic aromatic substitution reactions, typical of benzoic acid derivatives.



Physical And Chemical Properties Analysis


  • Physical State : 2-(Propan-2-yloxymethyl)benzoic acid exists as a liquid .

  • Melting Point : The compound’s melting point is not readily available.

  • Solubility : It is sparingly soluble in water but dissolves well in organic solvents.

  • Boiling Point : The boiling point is not precisely documented.


Safety And Hazards


  • Handling Precautions : Handle with care, following standard laboratory safety protocols.

  • Toxicity : Limited toxicity data are available. Avoid inhalation, ingestion, and skin contact.

  • Environmental Impact : Dispose of properly according to local regulations.


Future Directions


  • Biological Studies : Investigate its potential as a pharmacologically active compound.

  • Synthetic Modifications : Explore derivatization to enhance properties or develop analogs.

  • Industrial Applications : Assess its utility in materials science or organic synthesis.


Please note that further research and experimentation are essential to fully understand the compound’s properties and applications. For more detailed information, consult relevant peer-reviewed papers and technical documents12.


properties

IUPAC Name

2-(propan-2-yloxymethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8(2)14-7-9-5-3-4-6-10(9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXBQRNVDYNZQMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Propan-2-yloxymethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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